molecular formula C18H14F2N2O3 B2534361 2-(2-fluorophenoxy)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide CAS No. 953010-59-8

2-(2-fluorophenoxy)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide

Cat. No. B2534361
CAS RN: 953010-59-8
M. Wt: 344.318
InChI Key: XGIWOMILOLHTQI-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. The compound is commonly referred to as 'compound X' and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Photoreactions in Different Solvents

A study by Watanabe et al. (2015) explores the photoreactions of flutamide, a related compound, in different solvents, revealing the significance of solvent choice in the photostability and photodegradation pathways of such compounds. This research could inform the stability and handling of 2-(2-fluorophenoxy)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide in various solvent environments, emphasizing the photoreactions' dependency on solvent characteristics (Watanabe, Fukuyoshi, & Oda, 2015).

Antipsychotic-like Profile in Behavioral Animal Tests

Research by Wise et al. (1987) details the pharmacological evaluation of certain compounds with an antipsychotic-like profile in behavioral animal tests, highlighting the importance of specific functional groups and molecular structures in modulating biological activity. Although not directly mentioning 2-(2-fluorophenoxy)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide, this work implies that the structural features and substitutions on the isoxazole ring can significantly impact the pharmacological profile and potential therapeutic applications of similar compounds (Wise et al., 1987).

Anti-inflammatory Activity

Sunder and Maleraju (2013) synthesized and assessed derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide for anti-inflammatory activity. The findings from this study suggest that compounds with similar structural frameworks might exhibit anti-inflammatory properties, hinting at potential applications in designing anti-inflammatory agents (Sunder & Maleraju, 2013).

Antitumor Activities of Isoxazole Compounds

A study by Hao-fei (2011) focused on the synthesis of novel isoxazole compounds, including derivatives structurally related to 2-(2-fluorophenoxy)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide, and their evaluation for antitumor activities. This research underscores the potential of isoxazole derivatives in the development of new antitumor agents, suggesting that modifications on the isoxazole ring can lead to compounds with significant antitumor efficacy (Hao-fei, 2011).

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O3/c19-13-7-5-12(6-8-13)17-9-14(22-25-17)10-21-18(23)11-24-16-4-2-1-3-15(16)20/h1-9H,10-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIWOMILOLHTQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide

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